![molecular formula C9H5BrF3N B1371697 5-bromo-6-(trifluoromethyl)-1H-indole CAS No. 1198475-24-9](/img/structure/B1371697.png)
5-bromo-6-(trifluoromethyl)-1H-indole
Overview
Description
“5-bromo-6-(trifluoromethyl)-1H-indole” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . Trifluoromethylpyridines, which are structurally similar, are used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of similar compounds, such as trifluoromethylpyridines, involves the use of fluorine-containing moieties . The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride .Molecular Structure Analysis
The molecular structure of “5-bromo-6-(trifluoromethyl)-1H-indole” would consist of a pyrrole ring fused to a benzene ring, with bromine and trifluoromethyl groups attached . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of “5-bromo-6-(trifluoromethyl)-1H-indole” would depend on the specific conditions and reagents used. As an indole, it may undergo electrophilic substitution reactions . The bromine and trifluoromethyl groups may also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-bromo-6-(trifluoromethyl)-1H-indole” would depend on its specific structure. Factors such as its molecular weight, hydrogen bond donor and acceptor count, and rotatable bond count would influence its properties .Scientific Research Applications
Synthesis and Characterization
Photoreactive Derivatives Synthesis : 5- and 6-trifluoromethyldiazirinyl indoles, synthesized from bromoindole derivatives, are used as mother skeletons for synthesizing various bioactive indole metabolites. These derivatives are valuable in biological functional analysis as diazirine-based photoaffinity labels (Murai et al., 2012).
Crystal Structure and Interactions Analysis : A compound synthesized from 5-bromo-1H-indole was analyzed for its crystal structure, revealing insights into intermolecular connections and atom-to-atom interaction percentages, crucial for understanding compound behavior (Barakat et al., 2017).
Regioselective Synthesis : A method for the construction of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid from trifluoroacetylated indole, leading to regioselective bromine substitution, is vital in developing indole-based pharmaceutical compounds (Sharma et al., 2020).
Medicinal Chemistry and Bioactivity
Antiinfective and Receptor Binding : Brominated tryptophan derivatives from sponges, including compounds with 6-bromo-1H-indole structure, were found to inhibit the growth of bacteria and interact with human serotonin receptors, showcasing potential therapeutic applications (Segraves & Crews, 2005).
Antimicrobial Activity Screening : Novel heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole demonstrated high antibacterial activity, suggesting their potential in developing new antimicrobial agents (Mageed et al., 2021).
In Vitro Cytotoxicity : Tricarbo-substituted indoles, prepared from 5-bromo-3-iodoacetophenone, showed significant cytotoxicity against certain cancer cell lines, indicating their potential in cancer therapy (Mphahlele et al., 2016).
Chemical and Structural Analysis
Hydrogen Bonding and Crystal Structure : Study of trifluoroacetyloxime substituted 5-bromoindoles revealed important hydrogen bonding networks and π-stacking of the indole moiety, essential for understanding molecular interactions (Mphahlele, 2018).
Hirshfeld Surface Analysis : Analysis of an indole derivative including 5-bromoindole provided insights into intermolecular interactions, crucial for predicting compound behavior in various environments (Geetha et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-6-(trifluoromethyl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-7-3-5-1-2-14-8(5)4-6(7)9(11,12)13/h1-4,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANFNSUAJPLWMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-(trifluoromethyl)-1H-indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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